molecular formula C16H11BrN4OS2 B3401711 7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1040682-96-9

7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B3401711
CAS RN: 1040682-96-9
M. Wt: 419.3 g/mol
InChI Key: KOWBJVHDKJLYSF-UHFFFAOYSA-N
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Description

The compound “7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” is a complex organic molecule that contains several functional groups including a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring, a thienyl group, and a bromobenzylthio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring system is a bicyclic structure with nitrogen atoms, which would contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the sulfur atom in the thienyl group, and the nitrogen atoms in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one ring . These atoms are all capable of participating in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly volatile, while the nitrogen and sulfur atoms could contribute to its polarity .

Safety and Hazards

As with any chemical compound, handling “7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one” would require appropriate safety precautions. The presence of a bromine atom suggests that the compound could be hazardous if ingested or inhaled, and it could potentially be irritating to the skin and eyes .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase, thereby exerting an anti-proliferative effect .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell division. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .

properties

IUPAC Name

7-[(3-bromophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4OS2/c17-11-4-1-3-10(7-11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-5-2-6-23-14/h1-8H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWBJVHDKJLYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 4
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7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 5
Reactant of Route 5
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
7-[(3-bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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